molecular formula C21H27ClN4O3 B11491955 N-1-adamantyl-4-(4-chloro-2-nitrophenyl)piperazine-1-carboxamide

N-1-adamantyl-4-(4-chloro-2-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B11491955
M. Wt: 418.9 g/mol
InChI Key: ARQJRAATBWWKNZ-UHFFFAOYSA-N
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Description

N-1-adamantyl-4-(4-chloro-2-nitrophenyl)piperazine-1-carboxamide is a complex organic compound that features an adamantyl group, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-4-(4-chloro-2-nitrophenyl)piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantyl group, followed by the introduction of the piperazine ring and the nitrophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-4-(4-chloro-2-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-1-adamantyl-4-(4-chloro-2-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-4-(4-chloro-2-nitrophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-4-nitrobenzamide
  • N-(4-Nitrophenyl)-1-adamantanecarboxamide
  • N-(2-Hydroxyethyl)-4-nitrobenzamide

Uniqueness

N-1-adamantyl-4-(4-chloro-2-nitrophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H27ClN4O3

Molecular Weight

418.9 g/mol

IUPAC Name

N-(1-adamantyl)-4-(4-chloro-2-nitrophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H27ClN4O3/c22-17-1-2-18(19(10-17)26(28)29)24-3-5-25(6-4-24)20(27)23-21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2,(H,23,27)

InChI Key

ARQJRAATBWWKNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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